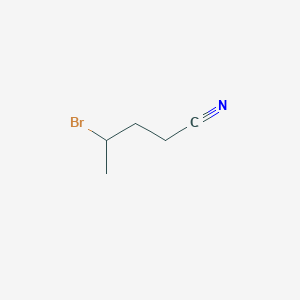

4-Bromopentanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHUIWDKAUWPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884754 | |

| Record name | Pentanenitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14470-12-3 | |

| Record name | 4-Bromopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14470-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanenitrile, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanenitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromovaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halonitriles As Synthetic Precursors

Halonitriles, organic compounds containing both a halogen atom and a nitrile (-C≡N) group, are highly valuable and versatile precursors in modern organic synthesis. Their importance stems from the dual reactivity conferred by these two functional groups. The nitrile group serves as a precursor for various nitrogen-containing functionalities such as amines, amides, and carboxylic acids, and can also participate in cycloaddition reactions. The halogen atom, typically chlorine, bromine, or iodine, acts as a good leaving group in nucleophilic substitution reactions or can be involved in the formation of organometallic reagents. acs.orgijrpr.com

This combination allows for a wide array of chemical transformations, making halonitriles key building blocks for the synthesis of complex molecules. They are particularly useful in the construction of carbocyclic and heterocyclic ring systems, which are common motifs in pharmaceuticals, agrochemicals, and materials science. acs.orgcymitquimica.com The reactivity of halonitriles can be finely tuned by varying the nature of the halogen and the length of the carbon chain separating the two functional groups, enabling chemists to devise elegant and efficient synthetic strategies. organic-chemistry.org For instance, ω-halonitriles are known to undergo domino cyclizations to produce oxa- and carbocyclic nitriles. acs.org

Overview of 4 Bromopentanenitrile S Strategic Position As a Versatile Intermediate

Established Synthetic Pathways to γ-Halonitriles

Several established methods are employed for the synthesis of γ-halonitriles. These routes often involve the addition of a halogen source across a carbon-carbon multiple bond or the ring-opening of a strained carbocyclic or heterocyclic system.

One common approach is the radical addition of hydrogen bromide (HBr) to unsaturated nitriles . In the presence of peroxides or under photochemical conditions, the addition of HBr to an alkene proceeds via a radical mechanism. chemistrysteps.comquimicaorganica.orginflibnet.ac.in This reaction typically results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. chemistrysteps.comquimicaorganica.org For example, the radical addition of HBr to a pentenenitrile would be expected to yield a bromopentanenitrile. The regioselectivity of this reaction is generally high for α,β-unsaturated nitriles, with the bromine atom adding to the β-position. manac-inc.co.jp

Another significant pathway involves the ring-opening of cyclopropane (B1198618) derivatives . Cyclopropanes, particularly those activated by electron-withdrawing groups like a nitrile, can undergo ring-opening reactions with halogens such as bromine. core.ac.ukstackexchange.com This process can be initiated by photolytically generated bromine atoms, leading to the formation of 1,3-dihalogenated products. core.ac.uk For instance, the reaction of 1,2-diarylcyclopropanes with bromine under irradiation yields 1,3-dibromo-1,3-diarylpropanes as the major product. core.ac.uk

The ring-opening of substituted aziridines provides a regiospecific route to γ-halonitriles that are also functionalized with an amino group. For example, 2-(2-cyanoethyl)aziridines react with benzyl (B1604629) bromide in acetonitrile (B52724). This reaction proceeds through the formation of an intermediate aziridinium (B1262131) salt, which then undergoes a regiospecific ring-opening by the bromide ion to afford 5-amino-4-bromopentanenitriles.

| Starting Material | Reagents | Product Type | Key Features |

| Unsaturated Nitrile | HBr, Peroxides/Light | γ-Bromonitrile | Anti-Markovnikov addition |

| Cyano-substituted Cyclopropane | Br₂, Light | 1,3-Dibromoalkane | Radical ring-opening |

| 2-(2-Cyanoethyl)aziridine | Benzyl Bromide | 5-Amino-4-bromopentanenitrile | Regiospecific ring-opening |

Functional Group Interconversions Leading to Brominated Nitriles

The synthesis of brominated nitriles can also be achieved through the interconversion of other functional groups. These methods are particularly useful when the starting materials containing the desired carbon skeleton are more readily available.

A primary example of such a transformation is the Finkelstein reaction , which involves the exchange of a halogen atom. wikipedia.org While classically used to convert alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone, the principles can be adapted. wikipedia.orgquora.com For instance, a γ-chloronitrile could potentially be converted to a γ-bromonitrile using a bromide salt, although the equilibrium may not be as favorable as for iodide synthesis. Aromatic Finkelstein reactions, catalyzed by copper(I) iodide, have also been developed for the conversion of aryl bromides to aryl iodides. researchgate.netorganic-chemistry.org

The conversion of a hydroxyl group to a bromide is a fundamental transformation in organic synthesis. A γ-hydroxynitrile can be converted to the corresponding γ-bromonitrile using various brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Furthermore, the nitrile group can be introduced into a molecule that already contains a bromine atom. This can be achieved through the nucleophilic substitution of a suitable leaving group with a cyanide salt (Kolbe nitrile synthesis). For instance, a 1,4-dibromoalkane could be selectively reacted with one equivalent of sodium or potassium cyanide to yield a γ-bromonitrile. Dehydration of a primary amide or an oxime can also form a nitrile. thieme-connect.de

| Starting Functional Group | Target Functional Group | Typical Reagents | Reaction Name/Type |

| Alkyl Chloride/Bromide | Alkyl Iodide (Illustrative) | NaI in Acetone | Finkelstein Reaction |

| Alcohol (Hydroxyl) | Alkyl Bromide | PBr₃, SOBr₂, CBr₄/PPh₃ | Bromination of Alcohols |

| Carboxylic Acid/Amide | Nitrile | SOCl₂, P₂O₅ (from amide) | Dehydration |

| Alkyl Halide | Nitrile | NaCN, KCN | Kolbe Nitrile Synthesis |

Regiospecific and Stereoselective Synthetic Approaches to this compound Scaffolds

Controlling the precise location (regiospecificity) and three-dimensional arrangement (stereoselectivity) of the functional groups is crucial for the synthesis of complex target molecules.

As mentioned previously, the ring-opening of 2-(ω-cyanoalkyl)aziridines is a powerful method for the regiospecific synthesis of aminofunctionalized γ-bromonitriles. The reaction of 1-arylmethyl-2-(2-cyanoethyl)aziridines with benzyl bromide leads to the formation of 5-amino-4-bromopentanenitriles. thieme-connect.de The regioselectivity is dictated by the attack of the bromide ion on the less sterically hindered carbon of the aziridinium intermediate.

Stereoselective synthesis has been demonstrated in the preparation of substituted bromopentanenitrile derivatives. For example, the synthesis of (2S, 3S, 4S)-2,3,4-tri-O-benzyl-5-bromopentanenitrile has been reported, indicating that high levels of stereocontrol can be achieved in these systems, likely starting from chiral precursors derived from carbohydrates. The stereochemistry of such reactions is often substrate-controlled, relying on the pre-existing stereocenters in the starting material to direct the outcome of subsequent transformations.

Furthermore, the addition of Grignard reagents to ω-bromonitriles can lead to cyclization reactions, and the stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the substituents. duq.edu The cyclization of γ-hydroxynitriles can also be controlled to produce either cis- or trans-fused ring systems depending on the choice of metal counterion (e.g., lithium vs. potassium), which influences the geometry of the intermediate metalated nitrile. nih.gov

| Synthetic Approach | Substrate | Key Reagent/Condition | Outcome |

| Regiospecific Aziridine Ring-Opening | 1-Arylmethyl-2-(2-cyanoethyl)aziridine | Benzyl Bromide | 5-Amino-4-bromopentanenitrile |

| Stereoselective Synthesis | Chiral sugar-derived precursor | Multi-step synthesis | (2S, 3S, 4S)-2,3,4-Tri-O-benzyl-5-bromopentanenitrile |

| Stereodivergent Cyclization | γ-Hydroxynitrile with allylic electrophile | BuLi vs. K-salt | cis- or trans-fused decalins |

Reactivity and Mechanistic Understanding of 4 Bromopentanenitrile Transformations

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic substitution is a fundamental class of reactions for alkyl halides like 4-bromopentanenitrile. In these reactions, a nucleophile, an electron-rich species, replaces the bromine atom, which departs as a bromide ion. This process is a versatile method for introducing a wide range of functional groups into the molecule.

Intermolecular Nucleophilic Displacements

In intermolecular nucleophilic substitution, an external nucleophile attacks the electrophilic carbon atom bonded to the bromine. This reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.comlibretexts.org For primary and secondary alkyl halides, such as this compound, the mechanism can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. libretexts.org

A common example of this reaction type is the displacement of the bromide by a cyanide ion (-CN). When a halogenoalkane is heated with a solution of sodium or potassium cyanide in ethanol, a nitrile is produced, extending the carbon chain by one carbon. chemguide.co.ukyoutube.com This specific reaction with this compound would yield pentanedinitrile. The cyanide ion acts as the nucleophile, attacking the carbon atom attached to the bromine. thesciencehive.co.uk

Other nucleophiles can also be employed, leading to a variety of products as illustrated in the following table.

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Azide | Sodium Azide (NaN₃) | Azide |

| Amine | Ammonia (NH₃) | Amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

This table represents potential intermolecular nucleophilic displacement reactions at the bromine center of this compound based on general principles of organic reactivity.

Intramolecular Cyclization via Nucleophilic Attack

In a hypothetical scenario, a derivative of this compound containing a suitably positioned nucleophile could undergo an intramolecular cyclization. For instance, if a nitrogen nucleophile is present at the C5 position of a related compound, it could attack the C4 carbon, displacing the bromide and forming a five-membered ring. Radical cyclization is another pathway for forming cyclic structures from alkyl halides. thieme-connect.dersc.org

The specific reaction mentioned, "Aziridine Ring Opening Leading to 5-Amino-4-bromopentanenitriles," suggests a more complex pathway. It could involve an initial reaction where a nucleophile opens an aziridine ring, and the resulting intermediate then reacts with a this compound backbone, or a molecule already containing both moieties undergoes an intramolecular rearrangement. Such reactions are often catalyzed by transition metals or Lewis acids to control regioselectivity and stereochemistry. mdpi.comnih.govrsc.org

Carbon-Carbon Bond Forming Reactions Involving this compound

The formation of new carbon-carbon bonds is a central goal in organic synthesis, enabling the construction of more complex molecular skeletons. cognitoedu.orgnih.gov this compound can participate in such reactions through various strategies, leveraging both the electrophilic nature of the C-Br bond and the reactivity of the nitrile's alpha-carbon.

Alpha-Alkylation and Alpha-Arylation at the Nitrile Carbon

The carbon atom adjacent to the nitrile group (the α-carbon) is weakly acidic due to the electron-withdrawing effect of the cyano group. This allows for its deprotonation by a strong base to form a carbanion, which can then act as a nucleophile. This carbanion can react with electrophiles, such as alkyl or aryl halides, in α-alkylation and α-arylation reactions. researchgate.net

While direct α-alkylation of this compound is complicated by the presence of the electrophilic C-Br bond, which could lead to competing intramolecular reactions or polymerization, the principle has been demonstrated with related nitrile compounds. For instance, the α-arylation of various nitriles with aryl chlorides can be achieved using a palladium catalyst system. organic-chemistry.org The general conditions for such reactions often involve a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) in a solvent like toluene at elevated temperatures. organic-chemistry.org

General Reaction Scheme for α-Arylation of a Nitrile:

Nitrile: R-CH₂-CN

Aryl Halide: Ar-X

Base: e.g., NaN(SiMe₃)₂

Catalyst: e.g., Palladium complex

Product: R-CH(Ar)-CN

Conjugate Addition Strategies

Conjugate addition, or Michael addition, typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other activated alkene. makingmolecules.comwikipedia.org this compound itself is not a Michael acceptor. However, it can be used to generate reagents for conjugate addition or to trap intermediates formed in such reactions.

One important application involves the formation of organometallic reagents. For example, Gilman reagents (lithium dialkylcuprates) are known to be effective nucleophiles for 1,4-additions. wikipedia.org In principle, an organocuprate could be prepared from this compound (via an organolithium or Grignard reagent, though this is challenging due to the nitrile group). More commonly, this compound can act as an electrophile to alkylate the enolate intermediate formed after a conjugate addition reaction.

Illustrative Tandem Conjugate Addition-Alkylation:

Conjugate Addition: A nucleophile (e.g., an enolate or organocuprate) adds to a Michael acceptor (e.g., an α,β-unsaturated ketone).

Alkylation: The resulting enolate intermediate is trapped by adding an electrophile, such as this compound, to form a new carbon-carbon bond at the α-position.

The reactivity of the Michael acceptor can be a limiting factor, as substrates like α,β-unsaturated amides and lactams are significantly less reactive than corresponding ketones or esters and may require activation. nih.gov

Cyanation Processes Utilizing this compound as an Electrophile

Cyanation refers to any reaction that introduces a nitrile (-CN) group into a molecule. organic-chemistry.org In the context of using this compound as an electrophile, the reaction involves a nucleophile attacking the C4 carbon and displacing the bromide. If the attacking nucleophile is a cyanide source, the reaction would result in the formation of pentanedinitrile, as discussed under intermolecular nucleophilic substitution. chemguide.co.uk

The term "cyanation process" can also refer to broader synthetic strategies where the entire cyanated alkyl chain is transferred. In this sense, this compound can be viewed as a "4-cyanobutylating" agent. For example, a Grignard reagent or an organolithium reagent could react with this compound. However, these strong nucleophiles can also react with the nitrile group itself to form ketones after hydrolysis. ucalgary.cachemistrysteps.comlibretexts.org

Modern cyanation methods often employ transition metal catalysts (e.g., palladium or nickel) to couple aryl halides or other electrophiles with a cyanide source, such as the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net While these methods typically focus on introducing a -CN group, the underlying principles of metal-catalyzed cross-coupling could potentially be adapted to use this compound as an electrophilic coupling partner to introduce the 4-cyanobutyl moiety onto an aromatic ring or other substrate.

Alkylation of Nitrogen Nucleophiles with this compound

The presence of a bromine atom on the fourth carbon position makes this compound an effective alkylating agent for various nitrogen-containing nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the nucleophile attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond youtube.comwikipedia.org.

The efficiency of this alkylation is dependent on several factors, including the nucleophilicity of the nitrogen species, the reaction conditions (solvent, temperature), and the presence of a base to neutralize the hydrogen bromide byproduct that forms when primary or secondary amines are used. Common nitrogen nucleophiles that can be alkylated include ammonia, primary and secondary amines, and the anions of amides or N-heterocycles.

For instance, the reaction of this compound with a primary amine (R-NH₂) would yield a secondary amine, N-alkyl-4-aminopentanenitrile. Subsequent intramolecular reaction is also possible; for example, the reaction with ammonia or primary amines can lead to the formation of substituted pyrrolidines through an initial N-alkylation followed by a second intramolecular cyclization, particularly if the nitrile group is reduced nih.govorganic-chemistry.org. A related example involves the alkylation of N-BOC-glycine with the analogous 5-bromopentanenitrile, where the deprotonated nitrogen of the glycine derivative acts as the nucleophile to displace the bromide mdpi.com.

| Nitrogen Nucleophile | Bromoalkanenitrile Substrate | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-BOC-glycine | 5-Bromopentanenitrile | LDA, THF | N-alkylated amino acid derivative | mdpi.com |

| Ammonia | 1-Bromooctane (analogous alkyl bromide) | - | Mixture of primary and secondary amines | wikipedia.org |

| Primary Amines | Generic Alkyl Halides | Typically a non-nucleophilic base | Secondary Amines | wikipedia.org |

Intramolecular Cyclization Pathways Triggered by this compound Reactivity

The dual functionality of this compound allows it to undergo intramolecular cyclization reactions to form various cyclic compounds. These transformations are typically initiated by activating one of the two functional groups.

Formation of Cyclic Ethers: Furan and Pyran Nitriles

While this compound does not directly cyclize to form cyclic ethers, it serves as a precursor to intermediates that can. The formation of substituted tetrahydrofurans or tetrahydropyrans can be achieved through an intramolecular Williamson ether synthesis pathway youtube.comtsijournals.com. This requires the conversion of one of the functional groups into a hydroxyl group while retaining the other as a leaving group or vice versa.

For example, if the nitrile group of this compound were reduced to a primary amine and subsequently replaced by a hydroxyl group (e.g., via diazotization), the resulting 4-bromopentan-1-ol could undergo base-mediated intramolecular cyclization. Deprotonation of the hydroxyl group would form an alkoxide, which would then displace the bromide via an intramolecular SN2 reaction to yield cyanomethyl-substituted tetrahydrofuran. Alternatively, hydrolysis of the bromide to a hydroxyl group would furnish 4-hydroxypentanenitrile. Activation of the hydroxyl group (e.g., conversion to a tosylate) followed by treatment with a nucleophile like cyanide could then lead to cyclization. Radical cyclization of unsaturated precursors, derived from the starting bromo-nitrile, is also a viable strategy for forming cyclic ethers rsc.org.

Synthesis of Cyclopropanecarbonitrile Derivatives

This compound is a suitable precursor for the synthesis of 2-methylcyclopropanecarbonitrile. This transformation is achieved via a base-mediated intramolecular cyclization. The reaction mechanism involves the deprotonation of the carbon atom alpha to the electron-withdrawing nitrile group by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂) . This generates a carbanion (a nitrile-stabilized anion).

The resulting carbanion then acts as an internal nucleophile, attacking the electrophilic carbon atom at position 4 and displacing the bromide ion in an intramolecular SN2 reaction. This process results in the formation of a three-membered ring. This type of reaction is a variation of the Thorpe-Ziegler reaction, which typically involves dinitriles but follows a similar principle of intramolecular carbanion-mediated cyclization wikipedia.orgbuchler-gmbh.comchem-station.com.

| Starting Material Type | Base | Product Type | General Reaction Name | Reference |

|---|---|---|---|---|

| γ-Halo Nitrile | Strong non-nucleophilic base (e.g., LDA, NaH) | Cyclopropanecarbonitrile | Intramolecular Alkylation | |

| α,ω-Dinitrile | Sodium alkoxide, NaNH₂, LiN(SiMe₃)₂ | Cyclic α-cyano ketone (after hydrolysis) | Thorpe-Ziegler Cyclization | wikipedia.orgsemanticscholar.orgdntb.gov.ua |

Radical-Mediated Transformations of this compound

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. These transformations are often initiated by single-electron transfer (SET) processes, which can be triggered by chemical reductants, electrochemical methods, or photoredox catalysis.

Single-Electron Transfer (SET) Pathways

Single-electron transfer to this compound can initiate its radical chemistry. The molecule has two potential sites for reduction: the C-Br bond and the nitrile group.

Reduction of the C-Br Bond : Alkyl bromides can accept an electron from a suitable donor to form a radical anion, which rapidly fragments to produce an alkyl radical and a bromide ion acs.org. This is a common pathway in photoredox catalysis, where an excited-state photocatalyst transfers an electron to the alkyl bromide, initiating the formation of the corresponding alkyl radical semanticscholar.orgprinceton.edu. The resulting 4-cyanopentyl radical can then engage in further reactions.

Reduction of the Nitrile Group : The nitrile group can also be reduced via SET, as demonstrated in reactions using powerful single-electron donors like samarium(II) iodide (SmI₂) acs.org. This process forms an imidoyl-type radical, which can be protonated and further reduced to a primary amine. This pathway offers an alternative to traditional hydride-based reductions and proceeds under milder conditions acs.org.

These SET events are fundamental to unlocking the radical reactivity of the molecule, providing access to intermediates not available through conventional two-electron pathways.

Alkyl Radical Intermediacy in C-C and C-Heteroatom Couplings

Once the 4-cyanopentyl radical is generated via SET or other radical initiation methods (e.g., hydrogen atom transfer from an activated precursor), it can serve as a key intermediate in the formation of new carbon-carbon and carbon-heteroatom bonds acs.orgpurdue.edu. The reactivity of this radical is characterized by its neutral character, allowing it to react with both electron-rich and electron-deficient partners.

C-C Couplings : The 4-cyanopentyl radical can undergo intermolecular addition to activated alkenes, such as acrylates or acrylonitriles, in a Giese-type reaction to form a new C-C bond semanticscholar.org. It can also be utilized in cross-coupling reactions, often mediated by transition metals, to couple with aryl, vinyl, or other alkyl fragments nih.govresearchgate.net.

C-Heteroatom Couplings : Radical-mediated C-heteroatom bond formation is also a viable pathway. For instance, the 4-cyanopentyl radical could be trapped by heteroatom-based radical species or participate in transition metal-catalyzed cross-coupling reactions with heteroatom nucleophiles like thiols nih.govthieme-connect.de. Furthermore, intramolecular radical cyclization onto an appended unsaturated bond is a powerful method for constructing cyclic systems containing heteroatoms rsc.orgmdpi.com.

The versatility of the 4-cyanopentyl radical makes it a valuable synthetic intermediate, enabling the construction of complex molecular architectures from the simple this compound precursor.

Reactions Involving the Nitrile Functionality in this compound

The reactivity of this compound is characterized by the transformations of its two primary functional groups: the bromo moiety and the nitrile group. This section will focus exclusively on the reactions involving the nitrile functionality, a versatile group capable of undergoing a variety of transformations including hydrolysis, hydration, hydrogenation, and cycloaddition reactions. The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, which dictates its reactivity towards a range of reagents. ebsco.comopenstax.org

Hydrolysis and Hydration Reactions

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com This transformation can be catalyzed by either acid or base. youtube.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. youtube.com A molecule of water then acts as a nucleophile, attacking the carbon atom. Subsequent deprotonation and tautomerization of the resulting imidic acid intermediate yield an amide. chemistrysteps.com If the reaction is allowed to proceed, the amide is then hydrolyzed to the corresponding carboxylic acid and an ammonium ion. youtube.com

In a basic medium, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group in a nucleophilic addition reaction. youtube.com The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed process, the amide can be further hydrolyzed under more vigorous basic conditions to yield a carboxylate salt, which upon acidification, gives the carboxylic acid. youtube.com

For this compound, these reactions would lead to the formation of 4-bromopentanamide and subsequently 4-bromopentanoic acid. The presence of the bromine atom on the alkyl chain is generally not expected to interfere with the hydrolysis of the nitrile group under typical acidic or basic conditions. A similar transformation has been reported for the synthesis of 5-bromovaleric acid from 5-bromovaleronitrile via hydrolysis in a sulfuric acid solution. google.com

Table 1: Products of Hydrolysis and Hydration of this compound

| Reactant | Reagents and Conditions | Intermediate Product | Final Product |

| This compound | H₃O⁺, heat (mild) | 4-Bromopentanamide | - |

| This compound | H₃O⁺, heat (vigorous) | 4-Bromopentanamide | 4-Bromopentanoic Acid |

| This compound | OH⁻, H₂O, heat (mild) | 4-Bromopentanamide | - |

| This compound | OH⁻, H₂O, heat (vigorous), then H₃O⁺ | 4-Bromopentanamide | 4-Bromopentanoic Acid |

Hydrogenation Methodologies

The reduction of the nitrile group is a significant transformation that leads to the formation of primary amines. This process, known as hydrogenation, can be achieved using various reducing agents and methodologies.

Catalytic hydrogenation is a widely employed method for the reduction of nitriles. This typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. clariant.com For instance, the hydrogenation of valeronitrile, a compound structurally similar to this compound but lacking the bromine substituent, has been studied using palladium on alumina catalysts. researchgate.net The reaction conditions, including pressure, temperature, and the choice of catalyst and solvent, can influence the efficiency and selectivity of the reaction.

Another powerful method for the reduction of nitriles is the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄). The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, leading to the formation of an imine anion intermediate. A second hydride transfer then occurs, resulting in a dianion which, upon quenching with water, yields the primary amine. openstax.org

In the case of this compound, hydrogenation would be expected to produce 5-amino-2-bromopentane. However, it is important to consider the potential for the bromo group to also undergo reduction under certain hydrogenation conditions, which could lead to the formation of pentylamine as a byproduct. The choice of reducing agent and reaction conditions would be crucial to achieve selective reduction of the nitrile group while preserving the bromo functionality.

Table 2: Potential Products of Hydrogenation of this compound

| Reactant | Reagents and Conditions | Primary Product | Potential Byproduct |

| This compound | H₂, Metal Catalyst (e.g., Pd/C) | 5-Amino-2-bromopentane | Pentylamine |

| This compound | 1. LiAlH₄, Et₂O 2. H₂O | 5-Amino-2-bromopentane | Pentylamine |

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The nitrile group, with its carbon-nitrogen triple bond, can participate in certain types of cycloaddition reactions, although this is a less common transformation compared to hydrolysis and hydrogenation.

One of the most well-known cycloaddition reactions involving nitriles is the [3+2] cycloaddition with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. For example, the reaction of a nitrile with an azide can lead to the formation of a tetrazole ring.

The participation of this compound in a cycloaddition would likely involve the π-system of the nitrile group acting as the 2π component. The feasibility and outcome of such a reaction would depend on the nature of the other reactant and the reaction conditions. For example, in a [4+2] cycloaddition, also known as a Diels-Alder reaction, a diene would react with the nitrile acting as a dienophile. libretexts.org However, nitriles are generally poor dienophiles unless activated by electron-withdrawing groups. libretexts.org

Further research would be necessary to explore the potential of this compound to undergo specific cycloaddition reactions and to determine the structure and properties of the resulting cyclic products.

Catalytic Systems for 4 Bromopentanenitrile Transformations

Transition Metal Catalysis in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for C-C bond construction in organic synthesis. While extensively developed for aryl and vinyl halides, their application to alkyl halides has presented unique challenges.

Palladium-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. However, the use of alkyl halides like 4-bromopentanenitrile as substrates is challenging due to two primary competing pathways: slow oxidative addition of the C(sp³)–X bond to the Pd(0) center and facile β-hydride elimination from the resulting alkyl-palladium(II) intermediate.

Significant progress has been made by developing specialized ligands that promote the desired reaction pathway. Bulky, electron-rich phosphine (B1218219) ligands (e.g., tricyclohexylphosphine, P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) have proven effective. These ligands stabilize the palladium catalyst and accelerate the rates of oxidative addition and subsequent reductive elimination relative to β-hydride elimination, enabling efficient coupling of primary and even secondary alkyl halides. rsc.org

This has expanded the scope of classic reactions like the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) couplings to include C(sp³)-hybridized centers, allowing for the formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds.

Copper has emerged as a versatile and cost-effective alternative to palladium for cross-coupling reactions. nih.gov Copper-based systems can effectively couple organometallic reagents, such as organoboron or Grignard reagents, with alkyl halides to form new C-C bonds. nih.gov These reactions often proceed under mild conditions and can exhibit unique reactivity patterns compared to their palladium counterparts. nih.gov

For instance, copper catalysts are used in the cross-coupling of alkylboranes with aryl bromides and iodides. Additionally, α-halonitriles have been shown to react with organocopper reagents via halogen-metal exchange, generating highly nucleophilic metalated nitriles that can participate in subsequent alkylations. Copper(I) salts are also known to catalyze the coupling of organozinc reagents with bromoalkynes. rsc.org This reactivity highlights the potential for this compound to engage in a variety of copper-catalyzed C-C bond-forming reactions at the C-Br position.

The table below outlines several transition metal-catalyzed cross-coupling reactions applicable to alkyl halides.

| Reaction Type | Catalyst System | Coupling Partners | Typical Substrates | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium / Bulky Phosphine Ligand | Organoboron Reagents | Primary & Secondary Alkyl Halides | rsc.org |

| Stille Coupling | Palladium / Phosphine Ligand | Organotin Reagents | Secondary Alkyl Nucleophiles | |

| Borane Coupling | Copper(I) Iodide | Alkylboranes | Aryl & Heteroaryl Bromides | |

| Grignard Coupling | Cobalt, Copper, or Chromium Salts | Grignard Reagents (Alkyl, Aryl) | Alkyl & Aryl Halides | |

| Organozinc Coupling | Copper(I) Cyanide | Organozinc Reagents | 1-Bromoalkynes | rsc.org |

Base-Mediated Catalytic Activation (e.g., T-BuOK in Cyclizations)

In addition to metal-catalyzed transformations, the structure of this compound allows for base-mediated reactions, particularly intramolecular cyclizations. The nitrile group acidifies the protons on the adjacent carbon (the α-carbon), allowing for their removal by a strong, non-nucleophilic base.

A prime example of such a base is potassium tert-butoxide (t-BuOK). When this compound is treated with t-BuOK, the base abstracts a proton from the carbon alpha to the nitrile group. This generates a resonance-stabilized nitrile anion (a carbanion). This carbanion can then act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular S_N2 reaction. This process results in the displacement of the bromide ion and the formation of a new C-C bond, yielding a four-membered ring product, 1-cyanocyclobutane. This type of reaction is a classic strategy for the synthesis of small carbocyclic rings. documentsdelivered.com

The efficiency of such cyclizations is governed by factors including ring strain of the product (four-membered rings are moderately strained) and the conformational feasibility of achieving the required geometry for the intramolecular attack.

Advanced Spectroscopic and Analytical Methodologies in 4 Bromopentanenitrile Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-bromopentanenitrile (C₅H₈BrN), both ¹H NMR and ¹³C NMR spectroscopy offer definitive insights into its atomic connectivity.

¹H NMR Spectroscopy

In ¹H NMR, the chemical environment of each proton determines its chemical shift (δ), integration value, and signal multiplicity (splitting pattern). The structure of this compound contains four distinct proton environments. Based on established principles of chemical shifts where electronegative atoms like bromine cause a downfield shift, the following assignments can be predicted.

The proton on the carbon bearing the bromine atom (H-4) is expected to be the most deshielded. The protons on the carbon adjacent to the electron-withdrawing nitrile group (H-2) will also be shifted downfield. The methyl protons (H-5) will appear furthest upfield.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| H-2 (-CH₂-CN) | ~2.5 - 2.7 | Triplet (t) | H-3 |

| H-3 (-CH₂-CHBr-) | ~2.1 - 2.3 | Multiplet (m) | H-2, H-4, H-5 |

| H-4 (-CHBr-) | ~4.1 - 4.3 | Sextet or Multiplet (m) | H-3, H-5 |

| H-5 (-CH₃) | ~1.7 - 1.9 | Doublet (d) | H-4 |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of unique carbon atoms and their chemical environments. In this compound, all five carbon atoms are chemically distinct and will produce five unique signals. The carbon of the nitrile group (C1) appears significantly downfield. The carbon atom bonded to the electronegative bromine (C4) is also shifted downfield relative to the other sp³ hybridized carbons.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-C≡N) | ~118 - 122 |

| C2 (-CH₂-CN) | ~25 - 30 |

| C3 (-CH₂-CHBr-) | ~35 - 40 |

| C4 (-CHBr-) | ~45 - 50 |

| C5 (-CH₃) | ~20 - 25 |

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, electron ionization (EI) would likely be employed. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecule's molecular weight. A critical feature in the mass spectrum of a bromine-containing compound is the presence of a second peak (M+2) that is nearly equal in intensity to the molecular ion peak. This is due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br.

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alkyl halides include the cleavage of the carbon-halogen bond. libretexts.orglibretexts.org For this compound, the loss of a bromine radical is a highly probable fragmentation, leading to a significant peak at m/z 82. libretexts.org Further fragmentation can occur through the loss of small neutral molecules.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

| 161/163 | [C₅H₈BrN]⁺ | Molecular ion peaks (M⁺, M+2), showing the characteristic bromine isotope pattern. |

| 82 | [C₅H₈N]⁺ | Loss of a bromine radical (•Br) from the molecular ion. Often a prominent peak. |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ | Represents smaller, stable carbocation or nitrile-containing fragments. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chemguide.co.uk The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups: the nitrile (C≡N) and the carbon-bromine (C-Br) bond.

The most distinct signal in the spectrum is typically the stretching vibration of the carbon-nitrogen triple bond of the nitrile group, which appears as a sharp, medium-intensity peak in a relatively clean region of the spectrum. udel.edu The C-H stretching vibrations of the sp³ hybridized carbons are also prominent. The C-Br stretch appears in the fingerprint region at a lower wavenumber. libretexts.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2950 - 2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) | Medium-Strong |

| ~2250 - 2240 | C≡N Stretch | Nitrile | Medium, Sharp |

| ~1460 - 1440 | C-H Bend | Methylene (CH₂) scissoring | Medium |

| ~650 - 550 | C-Br Stretch | Alkyl Bromide | Medium-Strong |

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound from reaction mixtures and for verifying its purity.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its affinity for the stationary phase. A non-polar or mid-polarity column, such as one with a phenyl polysiloxane stationary phase, would be suitable. GC can effectively separate this compound from starting materials, solvents, and byproducts, while the MS detector provides confirmation of its identity based on its mass spectrum. mdpi.comshimadzu.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful technique used for both the analysis and purification of this compound. Given the compound's moderate polarity, reversed-phase HPLC would be a common choice. mdpi.com In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By running a gradient of increasing organic solvent, compounds are eluted based on their hydrophobicity. HPLC is particularly useful for purifying the compound on a larger scale than GC and for analyzing samples that may not be suitable for the high temperatures of a GC inlet. hplc.eu

Computational and Theoretical Investigations of 4 Bromopentanenitrile Chemistry

Quantum Mechanical Studies on Reaction Mechanisms

Quantum mechanical calculations are a powerful tool for mapping the energetic pathways of chemical reactions, providing insights into their feasibility and kinetics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules. For 4-bromopentanenitrile, DFT calculations could be employed to model various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the nitrile group. Such studies would typically involve optimizing the geometries of reactants, products, and transition states to determine reaction enthalpies and activation energies. While general DFT studies on the reactivity of nitriles and alkyl bromides exist, specific calculations for this compound have not been reported. nih.gov

Analysis of Transition States and Intermediates

A crucial aspect of understanding reaction mechanisms is the characterization of transition states and any intermediates that may be formed. Through techniques like transition state theory combined with quantum mechanical calculations, the geometry and energetic properties of these transient species can be determined. For this compound, this would allow for a detailed understanding of the potential energy surface for reactions such as its conversion to other functional groups or intramolecular cyclization. However, no specific transition state analyses for reactions involving this compound are currently documented in the literature.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule plays a significant role in its reactivity and physical properties. Molecular modeling techniques are essential for exploring the conformational space of flexible molecules like this compound.

Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds. By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. This information is critical for predicting which conformation is most likely to participate in a chemical reaction. For the related compound pentanenitrile, several conformers have been identified, including anti-anti, anti-gauche, gauche-anti, gauche-gauche-cis, and gauche-gauche-trans. wikipedia.org A similar, albeit more complex, conformational landscape would be expected for this compound due to the presence of the bromine substituent. However, a specific conformational analysis for this compound has not been published.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products, and computational chemistry can be a valuable tool in predicting which products are most likely to form.

Regioselectivity refers to the preference of a reaction to occur at one position over another. For this compound, which has multiple reactive sites (the carbon-bromine bond and the nitrile group), computational models could predict the most likely site of attack by a given reagent.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. Since this compound is a chiral molecule, its reactions can lead to the formation of different stereoisomers. Computational studies could model the transition states leading to these different products to predict the stereochemical outcome of a reaction. While the principles of predicting regioselectivity and stereoselectivity are well-established in computational chemistry, their specific application to this compound has not been documented.

Advanced Applications and Derivatization in Complex Molecule Synthesis

Role as a Building Block for Constrained Organic Scaffolds

4-Bromopentanenitrile is an important precursor for developing constrained organic scaffolds, which are rigid molecular frameworks that reduce the conformational flexibility of a molecule. This rigidity is highly desirable in medicinal chemistry as it can lead to increased potency and selectivity for biological targets. The dual reactivity of this compound is central to its utility in this area. The bromine atom serves as an effective leaving group for intramolecular nucleophilic substitution reactions, while the nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

These functionalities enable the strategic formation of cyclic structures, most notably five-membered rings like substituted pyrrolidines. The synthesis of bicyclic proline analogues, for instance, has been a key strategy in developing potent enzyme inhibitors. nih.gov The ability to form these conformationally restricted rings makes this compound a foundational building block for creating complex, three-dimensional molecules that are pivotal in drug design and discovery. nih.gov

Precursors to Amino Acid Derivatives and Peptidomimetics

The synthesis of non-natural amino acids and their integration into peptide-like structures, known as peptidomimetics, is a significant strategy for developing new therapeutics with improved stability and bioavailability. nih.govfrontiersin.org this compound serves as a precursor for such compounds. For example, the bromine can be substituted with an amino group or a protected nitrogen equivalent, while the nitrile can be hydrolyzed to form a carboxylic acid, yielding an amino acid derivative. A key intermediate in these pathways can be 5-amino-4-bromopentanenitrile, which can then be further manipulated.

The direct amination of α-bromocarboxylic acids is a known method for preparing α-amino acids, and similar principles can be applied to synthetic pathways starting from this compound. libretexts.org The resulting unnatural amino acids, often featuring cyclic constraints derived from the pentanenitrile backbone, are then used to create peptidomimetics. These molecules mimic the structure of natural peptides but are designed to resist enzymatic degradation. nih.govnsf.gov

| Starting Functional Group (in this compound) | Target Functional Group | Transformation Reaction | Resulting Structure |

| Bromine (-Br) | Amine (-NH2) | Nucleophilic Substitution / Amination | Amino derivative |

| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | Hydrolysis | Carboxylic acid derivative |

| Nitrile (-C≡N) | Primary Amine (-CH2NH2) | Reduction | Amine derivative |

This table outlines the key chemical transformations that convert this compound into building blocks for amino acid derivatives.

Integration into Synthetic Routes for Pharmacologically Relevant Compounds (e.g., arginase inhibitors)

Arginase is an enzyme that plays a critical role in various diseases, including cancer and cardiovascular conditions, by metabolizing L-arginine. nih.govmdpi.comnih.gov The development of arginase inhibitors is therefore a major focus of pharmaceutical research. mdpi.comnih.gov Potent arginase inhibitors often feature complex and conformationally constrained molecular architectures, such as bicyclic proline derivatives, to effectively fit into the enzyme's active site. nih.gov

This compound is a relevant starting material for constructing the core structures of these inhibitors. Synthetic strategies can utilize this compound to build the requisite pyrrolidine (B122466) or piperidine (B6355638) rings that form the backbone of many potent inhibitors. gd3services.compolimi.it For example, the synthesis of novel arginase inhibitors has been achieved through multi-component reactions like the Ugi reaction to create quaternary α-amino acid-based structures, a level of complexity accessible from versatile intermediates derived from brominated nitriles. polimi.itnih.gov The ability to generate stereochemically complex proline derivatives provides a foundation for the future synthesis of advanced arginase inhibitors. nih.gov

| Arginase Inhibitor Class | Key Structural Feature | Potential Synthetic Contribution from this compound |

| Proline-containing inhibitors | Cγ-exo or Cγ-endo proline conformation | Synthesis of the core pyrrolidine ring nih.gov |

| Bicyclic Proline Analogues | Constrained bicyclic scaffold | Formation of one of the fused rings |

| Piperidine-based inhibitors | Quaternary amino acid center linked to a piperidine ring | Precursor to the substituted piperidine or the amino acid moiety polimi.it |

This table summarizes key structural features of arginase inhibitors and the potential role of this compound in their synthesis.

Utility in Agrochemical Synthesis

In the field of agrochemicals, brominated nitriles are recognized as important intermediates for creating new active ingredients for crop protection. nbinno.comjpbai.org These compounds serve as precursors for molecules with potential fungicidal, herbicidal, or pesticidal properties. jpbai.org The structural elements of this compound allow for its incorporation into diverse molecular designs aimed at developing more effective and environmentally safer agricultural products. nbinno.com The development of chiral agrochemicals, in particular, is a growing field, and versatile building blocks are essential for their synthesis. nih.gov While specific public-domain examples detailing the use of this compound in commercial agrochemicals are not prevalent, the utility of related bromonitrile compounds in agrochemical research is well-established. nbinno.com

Applications in Materials Science

Beyond life sciences, the functional groups of this compound offer potential applications in materials science. Nitrile-containing compounds are used in the synthesis of polymers and advanced materials, including organic electronics. For instance, related aromatic bromonitriles serve as key intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com The reactivity of this compound allows it to be incorporated into polymer backbones or used to create functionalized small molecules for various material applications. The bromine atom provides a site for grafting onto surfaces or other molecules, while the polar nitrile group can influence the electronic properties and intermolecular interactions of a material.

Emerging Research Directions and Sustainable Chemistry Approaches

Development of Green Chemistry Methodologies for 4-Bromopentanenitrile Transformations

Traditional synthetic routes for nitriles, including halogenated ones like this compound, often involve the use of toxic cyanating agents and harsh reaction conditions. Green chemistry offers a variety of strategies to overcome these challenges, focusing on atom economy, the use of safer reagents and solvents, and energy efficiency.

Alternative Synthetic Routes:

Recent advancements in nitrile synthesis are moving away from classical methods that generate significant waste. For instance, cyanide-free synthetic pathways are being explored. One such approach involves the dehydration of aldoximes, which can be derived from aldehydes. This method, often catalyzed by enzymes, proceeds under mild conditions in aqueous media, presenting a sustainable alternative to traditional cyanidation reactions nih.gov. Another green approach is the use of photoredox catalysis, which allows for the synthesis of nitriles from carboxylic acids under mild conditions, offering high yields and enantioselectivities organic-chemistry.org.

Catalytic Systems:

The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and selectivity, often under milder conditions. For transformations involving alkyl halides, such as the synthesis of nitriles from alkyl bromides, advancements include the use of copper-catalyzed cyanations that can be performed in aqueous media, reducing the reliance on volatile organic solvents organic-chemistry.org. Furthermore, the development of recyclable catalytic systems is a key area of research to minimize waste and improve the economic feasibility of synthetic processes.

Innovative Reaction Conditions:

The application of alternative energy sources, such as microwave irradiation and ultrasound, can significantly accelerate reaction rates and improve yields in organic synthesis. These techniques often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. Flow chemistry is another powerful tool in green synthesis, offering enhanced safety, better process control, and easier scalability for the production of compounds like this compound.

| Green Chemistry Approach | Description | Potential Application for this compound |

| Cyanide-Free Synthesis | Utilizes non-cyanide sources for the nitrile group, such as through the dehydration of aldoximes. | A safer and more environmentally friendly route to synthesize this compound, avoiding the use of highly toxic cyanide salts. |

| Photoredox Catalysis | Employs light to drive chemical reactions, often with high selectivity and under mild conditions. | Could be applied to the synthesis of this compound from corresponding carboxylic acid precursors. |

| Aqueous Media Reactions | Uses water as a solvent, reducing the need for volatile and often toxic organic solvents. | Transformations of this compound could be designed to be performed in water, enhancing the green profile of the process. |

| Flow Chemistry | Conducts reactions in a continuous stream rather than in a batch reactor, allowing for better control and safety. | Enables a more controlled and scalable synthesis of this compound and its derivatives. |

Biotransformation Applications (e.g., using nitrile-metabolizing enzymes on related nitriles)

Biotransformation, the use of biological systems to perform chemical transformations, is a rapidly growing field in green chemistry. Enzymes, as biocatalysts, offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical catalysts. For this compound, the focus is on nitrile-metabolizing enzymes, which have shown great potential in the hydrolysis of a wide range of nitrile compounds.

Nitrile-Metabolizing Enzymes:

Two main classes of enzymes are particularly relevant for the transformation of nitriles: nitrilases and nitrile hydratases.

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia. This one-step conversion is highly efficient and avoids the formation of amide intermediates.

Nitrile hydratases (EC 4.2.1.84) hydrate a nitrile to the corresponding amide. These enzymes are often used in tandem with amidases, which then hydrolyze the amide to the carboxylic acid.

The application of these enzymes offers a green and selective method for converting nitriles into valuable carboxylic acids and amides, which are important building blocks in the synthesis of pharmaceuticals and fine chemicals.

Potential Applications for this compound:

While specific studies on the biotransformation of this compound are limited, research on related aliphatic and halogenated nitriles provides a strong indication of its potential. Nitrilases have been successfully employed for the hydrolysis of various nitriles, including those with other functional groups, under neutral pH conditions researchgate.net. The enzymatic hydrolysis of nitriles is a recognized method for producing a broad spectrum of useful amides and carboxylic acids from compounds that can be toxic in their nitrile form nih.gov.

The presence of the bromine atom in this compound introduces a potential for dehalogenation by other microbial enzymes, which could be a competing or subsequent reaction in a whole-cell biotransformation process. The substrate specificity of nitrilases and nitrile hydratases is a critical factor, and while many of these enzymes exhibit broad substrate tolerance, the efficiency of conversion for this compound would need to be determined experimentally.

Future research in this area will likely focus on the screening of novel nitrile-metabolizing enzymes from diverse microbial sources to identify candidates with high activity and selectivity towards this compound. Furthermore, protein engineering and immobilization techniques could be employed to enhance the stability and reusability of these biocatalysts in industrial applications.

| Enzyme Class | Catalytic Reaction | Potential Product from this compound |

| Nitrilase | Nitrile → Carboxylic acid + Ammonia | 4-Bromopentanoic acid |

| Nitrile Hydratase | Nitrile → Amide | 4-Bromopentanamide |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromopentanenitrile, and what factors influence the choice of starting materials?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. A validated method involves copper-catalyzed alkylation of amides using this compound as an alkylating agent. For example, cyclohexanecarboxamide reacts with this compound under catalytic Cu conditions, yielding N-(4-cyanobutan-2-yl)cyclohexanecarboxamide with 55–56% efficiency after column chromatography (20–50% EtOAc/hexanes gradient) . Key factors in selecting starting materials include substrate compatibility, halogen reactivity (bromine’s leaving-group ability), and steric/electronic effects of the nitrile group.

Q. How should researchers purify this compound to ensure high purity for downstream applications?

Methodological Answer: Purification is critical to remove byproducts like unreacted halides or catalyst residues. Column chromatography with optimized solvent gradients (e.g., 20–50% EtOAc in hexanes) is effective for isolating this compound derivatives . For volatile impurities, fractional distillation under reduced pressure (e.g., 9 mmHg for analogues like 4-bromophenethyl alcohol) may be employed . Purity should be confirmed via HPLC or GC-MS, referencing standards from authoritative databases like NIST .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR (¹H/¹³C): Identify bromine and nitrile group positions via coupling patterns and chemical shifts (e.g., δ ~2.5 ppm for CH₂ adjacent to Br).

- IR Spectroscopy: Detect nitrile stretches (~2240 cm⁻¹) and C-Br bonds (~560 cm⁻¹) .

- Mass Spectrometry: Confirm molecular weight (MW: 162.03 g/mol) using high-resolution MS, cross-referenced with NIST data .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in copper-catalyzed cross-coupling reactions?

Methodological Answer: Mechanistic insights require kinetic studies and intermediate trapping. For example:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Electron Paramagnetic Resonance (EPR): Detect Cu(I)/Cu(III) intermediates during catalytic cycles .

- Computational Modeling: Use DFT calculations to map energy barriers for oxidative addition or transmetallation steps.

Q. What strategies optimize reaction yields when using this compound in stereoselective syntheses?

Methodological Answer:

Q. How should researchers address contradictions in reaction yields reported for this compound-based reactions?

Methodological Answer:

- Reproducibility Tests: Replicate experiments with strict control of variables (e.g., moisture, oxygen levels).

- Error Analysis: Quantify uncertainties in instrumentation (e.g., ±2% GC-MS accuracy) and human error .

- Meta-Analysis: Compare datasets across literature to identify trends (e.g., higher yields in inert atmospheres) .

Q. What advanced applications does this compound have in synthesizing bioactive molecules?

Methodological Answer: this compound serves as a key intermediate in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.